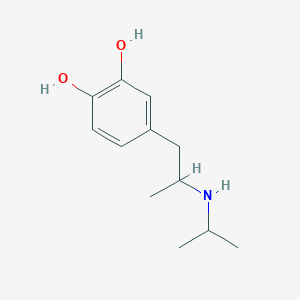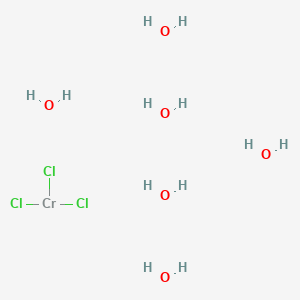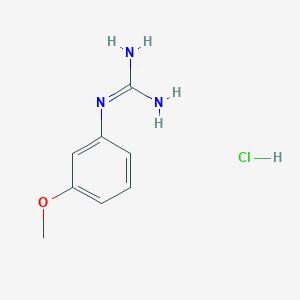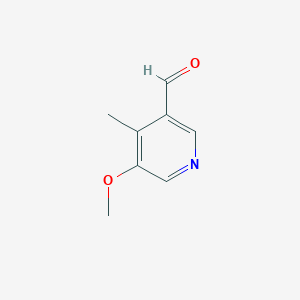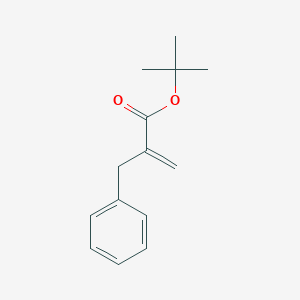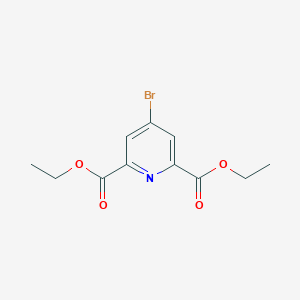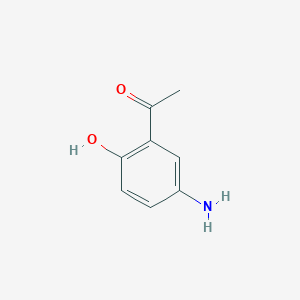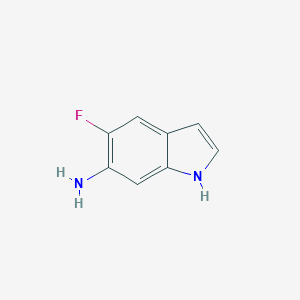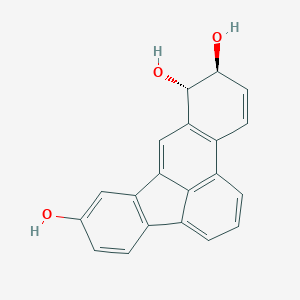
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene (DBF) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential applications in various fields of science. DBF is a highly stable compound that is resistant to degradation, making it a useful tool for scientific research. In
Aplicaciones Científicas De Investigación
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting DNA damage and as a model compound for studying the carcinogenicity of PAHs. 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has also been used as a tool for studying the metabolism and detoxification of PAHs in the body.
Mecanismo De Acción
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene exerts its effects through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Upon binding to AhR, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene induces the expression of genes involved in the metabolism and detoxification of PAHs, as well as genes involved in immune function.
Efectos Bioquímicos Y Fisiológicos
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components. 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene is a highly stable compound that is resistant to degradation, making it a useful tool for scientific research. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene is not highly selective for AhR, meaning that it can activate other receptors in addition to AhR.
Direcciones Futuras
There are several future directions for research involving 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene. One area of interest is the development of more selective AhR agonists that can activate AhR without activating other receptors. Another area of interest is the use of 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene as a tool for studying the role of AhR in immune function and inflammation. Finally, 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene may have potential as an anti-cancer agent, and further research is needed to explore its therapeutic potential.
Métodos De Síntesis
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene. This method involves the reaction between 2-bromo-1-naphthol and 9-bromo-10-phenylfluoranthene in the presence of a palladium catalyst and a base.
Propiedades
Número CAS |
114451-05-7 |
|---|---|
Nombre del producto |
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene |
Fórmula molecular |
C20H14O3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8,10,12(20),13(18),14-nonaene-4,16,17-triol |
InChI |
InChI=1S/C20H14O3/c21-10-4-5-11-13-2-1-3-14-12-6-7-18(22)20(23)17(12)9-16(19(13)14)15(11)8-10/h1-9,18,20-23H/t18-,20-/m0/s1 |
Clave InChI |
JJJOHZHXXPAIDI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=C[C@@H]([C@H]5O)O)C=C(C=C4)O |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=C(C=C4)O |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=C(C=C4)O |
Sinónimos |
9,10-dihydro-6,9,10-trihydroxybenzo(b)fluoranthene DH-6,9,10-THBF trans-9,10-dihydro-6,9,10-trihydroxyB(b)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)


